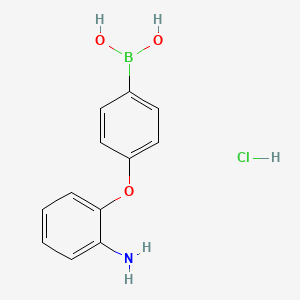

(4-(2-Aminophénoxy)phényl)acide boronique chlorhydrate

Vue d'ensemble

Description

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C12H13BClNO3 and its molecular weight is 265.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

Ce composé sert d'intermédiaire synthétique polyvalent dans la synthèse de composés hétérocycliques, qui sont essentiels au développement de produits pharmaceutiques. Sa capacité à subir des réactions de couplage croisé le rend précieux pour la construction de structures moléculaires complexes, telles que les pyrimidoquinoléines et les imidazoquinoléines . Ces hétérocycles présentent des propriétés biologiques significatives, notamment des activités anti-VIH, antituberculeuses et anticancéreuses.

Développement d'adjuvants vaccinaux

Le dérivé de l'acide boronique est utilisé dans la synthèse de composés qui agissent comme adjuvants vaccinaux. Ces adjuvants renforcent la réponse immunitaire du corps aux vaccins, les rendant plus efficaces. Par exemple, des dérivés basés sur ce composé ont été utilisés pour créer des effets immunostimulants par l'expression de TLK7 sur les cellules dendritiques et les cellules B .

Modificateurs de la réponse immunitaire

L'un des dérivés synthétisés à partir de ce composé, l'imiquimod, est un modificateur de la réponse immunitaire approuvé par la FDA. Il est utilisé par voie topique pour le traitement des tumeurs cutanées, exerçant ses effets en stimulant le système immunitaire .

Recherche en synthèse organique

En recherche en chimie organique, le chlorhydrate d'acide boronique (4-(2-aminophénoxy)phényl) est un réactif clé pour l'étude des processus de borylation, d'oxydation, de nitration, d'estérification et d'hydrogénation. Ces réactions sont fondamentales dans le domaine de la synthèse organique, contribuant au développement de nouvelles méthodologies synthétiques .

Mécanisme D'action

Target of Action

Boronic acids, including (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride interacts with its targets through a process involving oxidative addition and transmetalation . The reaction begins with the oxidative addition of an organic group to a palladium catalyst. This is followed by the transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, leading to the production of a variety of organic compounds .

Pharmacokinetics

It’s known that the success of suzuki-miyaura cross-coupling reactions, in which this compound is used, originates from the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Result of Action

The result of the action of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions . These reactions are known for their mild and functional group tolerant conditions, making them suitable for a wide range of applications . The stability of the organoboron reagents also contributes to the efficacy and stability of the reaction .

Activité Biologique

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids interact with biological molecules through reversible covalent bonding, particularly with diols and hydroxyl groups. This property allows them to act as enzyme inhibitors and modulators of various biochemical pathways. The specific mechanisms by which (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride exerts its biological effects include:

- Proteasome Inhibition : Similar to bortezomib, this compound may inhibit the proteasome pathway, leading to apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors .

- Antibacterial Activity : Boronic acids have demonstrated the ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition can restore the efficacy of existing antibiotics against resistant strains .

- Antiviral Properties : Certain boronic acid derivatives have shown promise in inhibiting viral replication, particularly in HIV, by interfering with viral proteases .

Biological Activity Summary Table

The table below summarizes key biological activities associated with (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride and related compounds:

Case Studies

Several studies have investigated the biological activity of boronic acids, including (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride:

-

Anticancer Efficacy :

- A study examined the effects of a related boronic acid on multiple myeloma cells, demonstrating significant growth inhibition and apoptosis induction through proteasome pathway disruption. The compound showed an IC50 value comparable to that of bortezomib, indicating its potential as an effective anticancer agent .

-

Antibacterial Applications :

- Research highlighted the efficacy of boronic acids in overcoming antibiotic resistance by inhibiting β-lactamase enzymes. Compounds similar to (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride were tested against resistant strains of Pseudomonas aeruginosa, showing promising results in restoring antibiotic effectiveness .

- Antiviral Activity :

Propriétés

IUPAC Name |

[4-(2-aminophenoxy)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8,15-16H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNXWQSPCZYCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657307 | |

| Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957063-10-4 | |

| Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.